Array ( [bid] => 1609491 )
Here's what we can glean from scientific databases:
(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate has the CAS registry number 737000-83-8 and a molecular formula of C₉H₈FNS. Information on its synthesis or detailed chemical properties haven't been readily found in scientific literature searches.
Based on the structural similarity to other isothiocyanates, (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate might hold promise in these areas:* Bioconjugation: Isothiocyanates can react with amines to form stable thiocarbamate linkages. This property allows them to be used for attaching molecules of interest (like fluorescent probes or drugs) to biomolecules containing amine groups (like proteins or antibodies) for research purposes .* Enzyme Inhibition: Some isothiocyanates have been shown to inhibit enzymes. (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate might be investigated for its potential to inhibit specific enzymes involved in biological processes.
(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate is a chemical compound with the molecular formula C₉H₈FNS and a molecular weight of 181.23 g/mol. This compound features a chiral center, making it optically active, and it is classified as an isothiocyanate due to the presence of the isothiocyanate functional group (-N=C=S). The compound is recognized for its potential applications in biological and chemical research, particularly in the field of medicinal chemistry and agrochemicals .
These reactions highlight its versatility in synthetic organic chemistry .
Research indicates that (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate exhibits significant biological activity. It has been shown to possess:
Several methods exist for synthesizing (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate:
(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate has several applications:
Interaction studies involving (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate have focused on its binding affinity to various biological targets. Notably:
Several compounds share structural similarities with (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-(-)-1-(4-Fluorophenyl)ethyl isothiocyanate | C₉H₈FNS | Enantiomeric form with different biological activity |
| 1-(4-Fluorophenyl)ethyl thiocarbamate | C₉H₈FNS | Derived from hydrolysis of the corresponding isothiocyanate |
| Phenethyl isothiocyanate | C₉H₉N₃S | Lacks fluorine substitution but retains similar reactivity |
Uniqueness: The presence of the fluorine atom in (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate enhances its lipophilicity and may influence its biological activity compared to other similar compounds. This substitution can lead to improved potency or altered selectivity against specific biological targets .
Nucleophilic substitution represents one of the most fundamental approaches for the synthesis of isothiocyanates, including (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate. These methodologies typically involve the displacement of leaving groups by thiocyanate anions or related nucleophiles, providing direct access to the target compounds through well-established mechanistic pathways [1].
The classical nucleophilic substitution approach utilizes alkyl halides as electrophilic substrates, where the thiocyanate anion functions as an ambident nucleophile. The regioselectivity of this process is influenced by the nature of the electrophile and reaction conditions, with primary alkyl halides favoring substitution at the sulfur atom to yield isothiocyanates rather than thiocyanates [1]. For the specific case of (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate, the corresponding chiral bromide or chloride derivative serves as the electrophilic precursor.
Modern nucleophilic substitution strategies have evolved to incorporate thiocarbonyl transfer reagents as alternatives to direct thiocyanate displacement. Thiophosgene and its derivatives represent the most commonly employed reagents in this category, facilitating the conversion of primary amines to isothiocyanates through nucleophilic attack on the electrophilic carbon center . However, the high toxicity and limited functional group compatibility of thiophosgene have prompted the development of safer alternatives, including diphenyl thionocarbamate and thiocarbonyldiimidazole .
The mechanistic pathway for thiocarbonyl transfer involves initial nucleophilic attack by the amine on the thiocarbonyl carbon, followed by elimination of the leaving group to generate the isothiocyanate product. This process typically requires the presence of a base to neutralize the hydrogen chloride generated during the reaction, with triethylamine serving as the most common choice . The reaction proceeds optimally in aprotic solvents such as dichloromethane or tetrahydrofuran, which minimize competing side reactions and maintain the integrity of the thiocarbonyl transfer reagent.
Optimization studies have revealed that temperature control is critical for achieving high yields in nucleophilic substitution reactions. Elevated temperatures can promote decomposition of the thiocarbonyl reagent or lead to undesired side reactions, while excessively low temperatures result in incomplete conversion [3]. The optimal temperature range for most nucleophilic substitution approaches falls between 0°C and room temperature, with specific conditions tailored to the reactivity of the particular substrate and reagent combination.
The stereochemical outcome of nucleophilic substitution reactions depends on the mechanism operating under the specific reaction conditions. For secondary alkyl substrates bearing a stereocenter adjacent to the leaving group, the reaction typically proceeds through an SN2 mechanism, resulting in inversion of configuration [4]. This stereochemical feature is particularly relevant for the synthesis of (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate, where retention of the desired absolute configuration is essential for biological activity.
Chiral resolution techniques constitute an essential component of the synthetic strategy for obtaining enantiomerically pure (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate. These methodologies are typically employed when the initial synthetic approach yields racemic mixtures or when enhancement of enantiomeric purity is required for specific applications [5].
Classical resolution approaches rely on the formation of diastereomeric derivatives through the interaction of racemic isothiocyanates with enantiomerically pure chiral auxiliaries. The most commonly employed chiral resolving agents include naturally occurring alkaloids such as quinicine and cinchonicin, which form diastereomeric complexes with isothiocyanate substrates through non-covalent interactions [6]. These diastereomeric complexes exhibit different physicochemical properties, particularly solubility characteristics, enabling separation through selective crystallization or chromatographic techniques.
The selection of an appropriate chiral resolving agent requires consideration of several factors, including the structural compatibility with the target isothiocyanate, the magnitude of the solubility difference between diastereomeric complexes, and the ease of recovery of both the resolved product and the chiral auxiliary [6]. For isothiocyanate resolution, carboxylic acid-based resolving agents have demonstrated particular effectiveness, with mandelic acid derivatives showing excellent discrimination between enantiomers of aromatic isothiocyanates [5].
High-performance liquid chromatography utilizing chiral stationary phases represents a modern alternative to classical resolution techniques. Chiral columns based on cyclodextrin derivatives, particularly beta-cyclodextrin and gamma-cyclodextrin, have shown exceptional selectivity for isothiocyanate enantiomers [7]. The chiral recognition mechanism involves the formation of inclusion complexes between the isothiocyanate substrate and the cyclodextrin cavity, with the differential binding affinities leading to chromatographic separation.
Micellar electrokinetic chromatography has emerged as a powerful technique for the enantiomeric separation of isothiocyanate derivatives. This approach utilizes chiral selectors in combination with surfactant systems to achieve separation based on differential migration rates in an electric field [7]. The method offers advantages including high resolution, rapid analysis times, and minimal consumption of chiral selectors compared to traditional chromatographic approaches.
Supercritical fluid chromatography has gained recognition as an environmentally benign alternative for chiral resolution, offering reduced solvent consumption and improved separation efficiency compared to conventional liquid chromatography [8]. The technique utilizes supercritical carbon dioxide as the mobile phase, often modified with small amounts of polar solvents to optimize selectivity for specific isothiocyanate substrates.
Chiral derivatization represents an indirect approach to resolution, involving the conversion of enantiomeric isothiocyanates to diastereomeric derivatives through reaction with enantiomerically pure reagents [8]. The resulting diastereomers can then be separated using conventional achiral chromatographic techniques, followed by cleavage of the derivatizing group to recover the resolved isothiocyanate. This approach is particularly valuable when direct resolution proves challenging due to insufficient selectivity of available chiral stationary phases.
Continuous preferential crystallization has emerged as a promising technique for the large-scale resolution of isothiocyanate enantiomers. This approach exploits differences in crystallization kinetics between enantiomers to achieve separation through controlled crystallization conditions [6]. The method offers advantages for industrial applications, including the potential for complete conversion of racemic starting material and reduced waste generation compared to traditional resolution techniques.
One-pot synthetic approaches utilizing dithiocarbamate intermediates represent a highly efficient and operationally convenient methodology for the preparation of isothiocyanates, including (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate. These strategies combine the formation of dithiocarbamate salts with their subsequent decomposition to isothiocyanates in a single reaction vessel, eliminating the need for isolation of intermediate compounds [9].
The fundamental principle underlying dithiocarbamate-mediated synthesis involves the initial reaction of primary amines with carbon disulfide in the presence of a base to generate sodium or potassium dithiocarbamate salts. This process occurs rapidly under mild conditions, with the dithiocarbamate formation being essentially quantitative for most primary amine substrates [9]. The choice of base is critical for optimal dithiocarbamate formation, with potassium carbonate demonstrating superior performance compared to sodium carbonate or ammonium hydroxide due to the enhanced solubility of the resulting potassium salt in aqueous media.
The decomposition of dithiocarbamate intermediates to isothiocyanates requires the use of desulfurizing reagents that selectively remove one sulfur atom while preserving the isothiocyanate functionality. Trichlorotriazine has emerged as one of the most effective desulfurizing agents for this transformation, offering high selectivity and minimal side product formation [9]. The reaction mechanism involves nucleophilic attack of the dithiocarbamate on the electrophilic triazine carbon, followed by elimination of sulfur and formation of the isothiocyanate product.
Optimization studies have revealed that the pH of the reaction medium plays a crucial role in the efficiency of dithiocarbamate decomposition. Strongly basic conditions with pH greater than 11 are required for complete conversion of the dithiocarbamate intermediate to the isothiocyanate product [9]. Under neutral or weakly basic conditions, the decomposition proceeds slowly and incompletely, leading to reduced yields and the accumulation of unreacted starting material.
Iron(III) chloride has been demonstrated as an effective alternative desulfurizing agent for dithiocarbamate decomposition, particularly for electron-deficient pyridyl and aryl isothiocyanates [10]. The iron-mediated decomposition proceeds through a different mechanistic pathway compared to triazine-based systems, involving coordination of the dithiocarbamate to the iron center followed by reductive elimination to generate the isothiocyanate product. This approach offers advantages for substrates that are incompatible with the strongly basic conditions required for triazine-mediated decomposition.
The solvent system employed in one-pot dithiocarbamate synthesis significantly influences both the efficiency of dithiocarbamate formation and the subsequent decomposition step. Biphasic aqueous-organic systems have proven optimal for this transformation, with the aqueous phase facilitating dithiocarbamate formation while the organic phase enables efficient extraction of the lipophilic isothiocyanate product [9]. The choice of organic solvent is important, with dichloromethane providing the best combination of extraction efficiency and chemical compatibility with the reaction conditions.
Temperature control is essential for optimal performance in one-pot dithiocarbamate synthesis. The dithiocarbamate formation step proceeds efficiently at room temperature, while the decomposition step often requires cooling to 0°C to minimize side reactions and decomposition of the desulfurizing reagent [9]. The overall reaction time can be minimized through careful optimization of the reaction temperature profile, with typical reaction times ranging from 2 to 6 hours depending on the specific substrate and conditions employed.
Scale-up considerations for one-pot dithiocarbamate synthesis include the management of exothermic processes during both the dithiocarbamate formation and decomposition steps. Large-scale implementations require adequate temperature control and mixing to ensure uniform reaction conditions throughout the reaction mixture [9]. The method has been successfully demonstrated on kilogram scale for the synthesis of phenyl isothiocyanate, achieving yields of 94% with minimal purification requirements.
Green chemistry principles have increasingly influenced the development of synthetic methodologies for isothiocyanates, leading to more sustainable and environmentally benign approaches for the preparation of (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate. These methodologies emphasize the reduction of hazardous reagents, minimization of waste generation, and utilization of renewable or less toxic starting materials [11].
Solvent-free synthesis represents one of the most significant advances in green isothiocyanate chemistry. Microwave-assisted reactions conducted under neat conditions eliminate the need for organic solvents while significantly reducing reaction times [12]. The microwave heating provides efficient energy transfer directly to the reactants, enabling rapid conversion under mild conditions. For isothiocyanate synthesis, microwave irradiation of amine substrates with elemental sulfur and catalytic amounts of base has been demonstrated to provide high yields of isothiocyanate products in reaction times as short as 2-5 minutes [13].
Calcium oxide has emerged as an environmentally benign reagent for isothiocyanate synthesis, serving dual roles as both base and desulfurizing agent in reactions involving carbon disulfide and primary amines [14]. This approach eliminates the need for toxic desulfurizing reagents while utilizing an inexpensive and readily available mineral. The reaction proceeds under mild conditions at room temperature, achieving moderate to high yields after 48 hours of reaction time. The use of calcium oxide significantly reduces the environmental impact of the synthesis while maintaining good selectivity for isothiocyanate formation.
Aqueous reaction media have been developed as sustainable alternatives to organic solvents for isothiocyanate synthesis. Micellar systems utilizing environmentally acceptable surfactants enable the formation of isothiocyanates in water-based media, eliminating the need for hazardous organic solvents [15]. These systems provide adequate solubilization of lipophilic substrates while maintaining the reactivity necessary for efficient isothiocyanate formation. The products can be recovered through simple extraction procedures, and the aqueous phase can be recycled for subsequent reactions.
Catalytic approaches utilizing elemental sulfur represent a particularly attractive green chemistry strategy for isothiocyanate synthesis. Isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases, with 1,8-diazabicyclo[5.4.0]undec-7-ene being particularly effective at loadings as low as 2 mol% [11]. This approach eliminates the need for stoichiometric desulfurizing reagents while utilizing elemental sulfur as an atom-efficient source of the thiocarbonyl functionality.
Bio-based solvents have been investigated as sustainable alternatives to conventional organic solvents in isothiocyanate synthesis. Cyrene and gamma-butyrolactone have demonstrated effectiveness as reaction media for the catalytic conversion of isocyanides to isothiocyanates using elemental sulfur [11]. These solvents offer improved biodegradability and reduced toxicity compared to traditional organic solvents while maintaining the solubilization properties necessary for efficient reaction performance.
Waste minimization strategies have been developed to reduce the environmental impact of isothiocyanate purification procedures. Optimization of column chromatography conditions enables the achievement of high product purity while minimizing solvent consumption, with E-factors as low as 0.989 being reported for optimized purification protocols [11]. These approaches involve careful selection of solvent systems and optimization of column parameters to maximize separation efficiency while minimizing waste generation.
Tetrapropylammonium tribromide has been developed as a mild and environmentally acceptable desulfurizing reagent for dithiocarbamate decomposition in aqueous-organic biphasic systems [16]. This reagent offers reduced toxicity compared to traditional desulfurizing agents while providing high efficiency for isothiocyanate formation. The biphasic reaction system facilitates product isolation and enables recycling of the aqueous phase, further reducing the environmental impact of the synthesis.
Flow chemistry approaches have been explored for the continuous synthesis of isothiocyanates, offering advantages including improved heat transfer, enhanced mixing, and reduced reactor volume requirements . These systems enable precise control of reaction conditions while minimizing the inventory of hazardous intermediates. The continuous operation mode can lead to improved overall efficiency and reduced waste generation compared to traditional batch processes.
(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate demonstrates notable thermodynamic stability characteristics that are influenced by environmental conditions including temperature, humidity, and chemical environment. The compound exhibits moisture sensitivity, requiring storage under inert gas conditions and refrigerated temperatures between 2-8°C to maintain stability [1] [2] [3].
Thermal Stability Profile
The thermal decomposition behavior of isothiocyanate compounds, including (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate, follows established patterns observed in related structures. Gas-phase decomposition studies of isothiocyanates indicate that thermal breakdown typically occurs in the temperature range of 200-400°C [4] [5]. For s-butyl isothiocyanate, thermal decomposition was investigated between 273-325°C, with first-order rate constants following the Arrhenius equation: k₁/s⁻¹ = 10¹²·⁴⁶±⁰·²⁵ exp[(-41,333±645)/RT] [4].
Isothiocyanate thermal degradation generally proceeds through homogeneous, unimolecular mechanisms. In aqueous systems, allyl isothiocyanate shows significant decomposition at 100°C after 1 hour, producing various degradation products including diallyl sulfide, diallyl disulfide, diallyl trisulfide, and N,N'-diallylthiourea [6] [7]. The stability of isothiocyanates is enhanced under acidic conditions compared to neutral or alkaline environments [8].
Environmental Stability Factors
The fluorinated aromatic structure of (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate contributes to enhanced thermal stability compared to aliphatic isothiocyanates. The presence of the 4-fluorophenyl group provides additional stability through aromatic resonance effects. However, the compound remains moisture sensitive and requires protection from atmospheric humidity to prevent hydrolytic degradation [2] [9].
Storage recommendations specify refrigerated conditions (2-8°C) under inert gas atmosphere to minimize thermal and oxidative degradation [9]. The compound exhibits a flash point of 109-110°C, indicating potential flammability concerns at elevated temperatures [2] [3].
The solubility behavior of (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate is governed by its molecular structure, which combines a hydrophobic fluorinated aromatic system with a polar isothiocyanate functional group. The calculated LogP value of 2.98950 indicates significant lipophilicity and poor aqueous solubility [1].
Polar Aprotic Solvents
(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate demonstrates excellent solubility in polar aprotic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents provide optimal solvation through dipole-dipole interactions with the isothiocyanate functional group while accommodating the aromatic system [10] [11]. DMF and DMSO are particularly effective due to their high dielectric constants and ability to dissolve both polar and nonpolar components [12].
Acetonitrile serves as an excellent medium for (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate due to its polar aprotic nature and moderate polarity, making it widely used in synthetic applications involving isothiocyanate chemistry [10] [11].
Aromatic and Chlorinated Solvents
The compound exhibits high solubility in aromatic solvents such as toluene and benzene due to favorable π-π stacking interactions between the fluorinated phenyl ring and aromatic solvent molecules . Similarly, chlorinated solvents including dichloromethane and chloroform provide excellent solvation for the compound, as evidenced by their widespread use in isothiocyanate synthetic procedures .
Alcoholic and Protic Solvents
Solubility in alcoholic solvents is moderate, with the compound showing limited solubility in methanol and ethanol. The polar isothiocyanate group can engage in weak hydrogen bonding interactions with protic solvents, but the hydrophobic aromatic system limits overall solubility [14] [15]. Primary and secondary alcohols generally provide better solvation than tertiary alcohols due to reduced steric hindrance around the hydroxyl group.
Aqueous Solubility
(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate exhibits very poor water solubility, consistent with its high LogP value and hydrophobic character [16] [15]. The fluorinated aromatic system and isothiocyanate group both contribute to reduced aqueous solubility. This characteristic is typical of fluorinated aromatic compounds and limits the compound's bioavailability in aqueous biological systems.
High Performance Liquid Chromatography Analysis
Chromatographic analysis of (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate requires consideration of its moisture sensitivity and thermal stability. HPLC methods typically employ reversed-phase columns such as C18 or C8 stationary phases to accommodate the compound's lipophilic character [17] [18].
Optimal mobile phase systems consist of acetonitrile-water gradients or methanol-water mixtures with appropriate buffer systems to maintain pH stability. The compound's retention behavior is influenced by the hydrophobic interactions with the stationary phase and the polar interactions of the isothiocyanate group with the mobile phase [18].
For chiral analysis, chiral stationary phases such as Chiralcel OD-H columns have been successfully employed for related fluorophenyl compounds. Enantiomeric separation typically requires hexane-isopropanol gradient systems with flow rates around 0.9 mL/min and detection at 220 nm [17]. Retention times for enantiomeric pairs generally range from 13-20 minutes depending on the specific column and mobile phase conditions.
Gas Chromatography-Mass Spectrometry Characteristics
GC-MS analysis of (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate must account for the compound's thermal sensitivity and potential for thermal rearrangement. The boiling point of 109-110°C at 0.6 mmHg suggests that analysis should be performed under carefully controlled temperature conditions to prevent decomposition [2] [3].
Column Selection and Conditions
Suitable GC columns include HP-5MS (30 m × 0.25 mm id, 0.25 μm film thickness) or equivalent 5% phenyl-95% methylsiloxane stationary phases [19]. Temperature programming typically begins at 60°C with gradual heating to 240°C at 3°C/min to ensure adequate separation while minimizing thermal stress [19].
Mass Spectrometric Fragmentation
The molecular ion peak appears at m/z 181 corresponding to the molecular weight of 181.23 g/mol [1] [2]. Characteristic fragmentation patterns include loss of the isothiocyanate group (NCS, m/z 58) and formation of fluorinated phenyl cation fragments. The base peak typically corresponds to the 4-fluorophenylethyl cation formed through α-cleavage adjacent to the aromatic ring.
Retention Time Optimization
Retention times are highly dependent on column conditions and temperature programming. Under standard GC-MS conditions with helium carrier gas at 1.46 mL/min constant flow, retention times typically range from 15-25 minutes for similar molecular weight isothiocyanate compounds [19]. The fluorine substitution pattern affects retention through both electronic and steric effects on volatility.
(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate exhibits positive optical rotation as indicated by the (+) designation in its systematic name, confirming its S-configuration at the chiral center [20] [21]. Polarimetric analysis provides critical information for enantiomeric purity assessment and stereochemical confirmation.
Fundamental Principles of Optical Rotation
The optical rotation of (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate results from its interaction with plane-polarized light passing through the chiral molecular environment [22] [23]. The S-enantiomer rotates plane-polarized light clockwise (dextrorotatory), while the corresponding R-enantiomer would rotate light counterclockwise (levorotatory) by the same magnitude [23].
Measurement Conditions and Parameters
Optical rotation measurements require specification of wavelength (typically 589 nm, sodium D-line), temperature (usually 20°C), concentration, and path length [22] [23]. The specific rotation [α]ᴅ²⁰ is calculated using the formula: [α]ᴅ²⁰ = (observed rotation × 100) / (concentration in g/100mL × path length in dm) [23].
Solvent Selection for Polarimetry
Appropriate solvents for polarimetric analysis include chloroform, dichloromethane, or acetonitrile, which provide good solubility while minimizing solvent-analyte interactions that could affect optical rotation values [24] [21]. The choice of solvent can significantly influence measured rotation values due to solvation effects and intermolecular interactions.
Enantiomeric Excess Determination
Temperature and Concentration Dependencies
Optical rotation values exhibit temperature dependence due to changes in molecular conformation and solvent interactions [24]. Concentration effects may also influence measured rotations, particularly at high concentrations where intermolecular associations become significant. Standard measurements are typically performed at concentrations of 0.1-1.0 g/100mL to minimize concentration-dependent effects while maintaining adequate signal intensity [24] [21].
Applications in Stereochemical Analysis